molecular formula C19H26O5 B4975870 Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate

Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate

Cat. No.: B4975870
M. Wt: 334.4 g/mol
InChI Key: GUXOIFJVMZMOPP-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate is an organic compound with a complex structure It is characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate typically involves multiple steps. One common method is the alkylation of diethyl malonate with a suitable alkyl halide in the presence of a base such as sodium ethoxide. The reaction conditions often include refluxing in ethanol to ensure complete reaction. The resulting intermediate is then subjected to further reactions to introduce the phenoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate involves its interaction with specific molecular targets. The phenoxyethyl group can interact with biological receptors, while the propanedioate moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Diethyl 2-allylmalonate: Similar in structure but with an allyl group instead of the phenoxyethyl group.

    Diethyl 2-methyl-2-(2-methylpropyl)propanedioate: Another derivative of malonic acid with different substituents.

Uniqueness

Diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-5-8-15-13-14(4)9-10-17(15)24-12-11-16(18(20)22-6-2)19(21)23-7-3/h5,9-10,13,16H,1,6-8,11-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXOIFJVMZMOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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